molecular formula C22H15N B12967039 5-Phenyl-5H-benzo[b]carbazole

5-Phenyl-5H-benzo[b]carbazole

Cat. No.: B12967039
M. Wt: 293.4 g/mol
InChI Key: UCDUCJZWJDQSTM-UHFFFAOYSA-N
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Description

5-Phenyl-5H-benzo[b]carbazole is a polycyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties, which include a fused tricyclic system consisting of two benzene rings and a pyrrole ring. The addition of a phenyl group at the 5-position of the benzo[b]carbazole enhances its chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5H-benzo[b]carbazole typically involves multi-step reactions. One common method includes the cyclization of 2-arylindoles with aryl ketones. This process can be catalyzed by Lewis acids, such as FeCl2, which facilitate the cycloaddition and subsequent intramolecular alkylation . Another approach involves the use of metal-free C-H amination strategies, where 2-aminebiaryls, α-azidobiaryls, and 2-nitrobiaryls serve as substrates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Phenyl-5H-benzo[b]carbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, its ability to modulate enzyme activity and receptor binding contributes to its therapeutic potential.

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-5H-benzo[b]carbazole stands out due to its unique combination of a phenyl group and a carbazole core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic electronics and optoelectronic devices.

Properties

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

5-phenylbenzo[b]carbazole

InChI

InChI=1S/C22H15N/c1-2-10-18(11-3-1)23-21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15H

InChI Key

UCDUCJZWJDQSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42

Origin of Product

United States

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